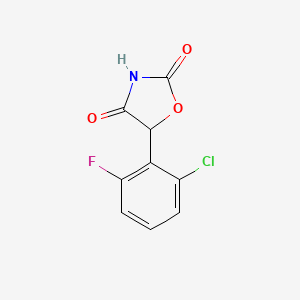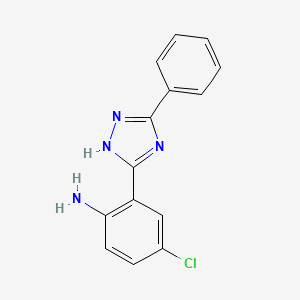![molecular formula C13H12ClN5O2 B8289140 4-Chloro-6-methoxy-7-[2-(1,2,3-triazol-1-yl)ethoxy]quinazoline](/img/structure/B8289140.png)
4-Chloro-6-methoxy-7-[2-(1,2,3-triazol-1-yl)ethoxy]quinazoline
Overview
Description
4-Chloro-6-methoxy-7-[2-(1,2,3-triazol-1-yl)ethoxy]quinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-7-[2-(1,2,3-triazol-1-yl)ethoxy]quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation reactions are carried out using reagents such as thionyl chloride and methanol, respectively.
Attachment of the 1,2,3-Triazole Moiety: The triazole ring is introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This step involves the reaction of an azide-functionalized quinazoline intermediate with an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-7-[2-(1,2,3-triazol-1-yl)ethoxy]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the triazole ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) and thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents (e.g., toluene).
Major Products
Substitution: Formation of amino or thio-substituted quinazolines.
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Coupling: Formation of biaryl or alkyne-linked quinazolines.
Scientific Research Applications
4-Chloro-6-methoxy-7-[2-(1,2,3-triazol-1-yl)ethoxy]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. It has shown promising results in inhibiting the proliferation of cancer cells and in treating infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-7-[2-(1,2,3-triazol-1-yl)ethoxy]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The triazole ring can also interact with metal ions, affecting metalloproteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxyquinazoline: Lacks the triazole moiety but shares the quinazoline core.
6-Methoxy-7-(2-(1,2,3-triazol-1-yl)ethoxy)quinazoline: Lacks the chloro group but contains the triazole moiety.
4-Chloro-7-(2-(1,2,3-triazol-1-yl)ethoxy)quinazoline: Lacks the methoxy group but contains the chloro and triazole moieties.
Uniqueness
4-Chloro-6-methoxy-7-[2-(1,2,3-triazol-1-yl)ethoxy]quinazoline is unique due to the presence of all three functional groups (chloro, methoxy, and triazole) in its structure. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H12ClN5O2 |
|---|---|
Molecular Weight |
305.72 g/mol |
IUPAC Name |
4-chloro-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazoline |
InChI |
InChI=1S/C13H12ClN5O2/c1-20-11-6-9-10(15-8-16-13(9)14)7-12(11)21-5-4-19-3-2-17-18-19/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
VUXRCMUWWSNWKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCN3C=CN=N3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbothioamide](/img/structure/B8289058.png)
![{[(2R)-2-amino-2-ethylhexyl]oxy}sulfonic acid](/img/structure/B8289060.png)


![9-[4-(2-Hydroxyethoxy)-phenyl]-thianthrenium hexafluorophosphate](/img/structure/B8289077.png)

![2-ethyl-9-methyl-5-(1H-pyrazol-4-yl)-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8289090.png)






